Product packaging for 2,6-Dimethyl-4-(2-methylpropyl)piperidine(Cat. No.:)

2,6-Dimethyl-4-(2-methylpropyl)piperidine

Cat. No.: B13302069
M. Wt: 169.31 g/mol
InChI Key: RNQPMVYFUTUZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(2-methylpropyl)piperidine ( 1378842-44-4) is a substituted piperidine compound with the molecular formula C11H23N and a molecular weight of 169.31 . This chemical structure is based on the piperidine heterocycle, a six-membered ring with one nitrogen atom, which is a fundamental building block in medicinal chemistry . Specifically, 2,6-disubstituted piperidines represent a major class of piperidine alkaloids and synthetic intermediates known for their significant biological and pharmacological activities . The core 2,6-dimethylpiperidine structure is of particular interest for its conformational properties, which can influence its interaction with biological targets . This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research. Substituted piperidines are found in more than twenty classes of pharmaceuticals and are critical fragments for designing drugs targeting the central nervous system . Piperidine derivatives are extensively investigated for their potential as opioid receptor antagonists, which are relevant for treating conditions like stress, depression, addiction, and eating disorders . Furthermore, piperidine scaffolds are commonly utilized in the development of compounds with antioxidant and anti-inflammatory activities . The structural features of this compound make it a versatile precursor for the synthesis of more complex, biologically active molecules, providing researchers with a key starting material for drug discovery and development programs. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N B13302069 2,6-Dimethyl-4-(2-methylpropyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2,6-dimethyl-4-(2-methylpropyl)piperidine

InChI

InChI=1S/C11H23N/c1-8(2)5-11-6-9(3)12-10(4)7-11/h8-12H,5-7H2,1-4H3

InChI Key

RNQPMVYFUTUZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)CC(C)C

Origin of Product

United States

Stereochemical Investigations of 2,6 Dimethyl 4 2 Methylpropyl Piperidine

Analysis of Conformational Isomers and Their Thermodynamic Preferences

The piperidine (B6355638) ring in 2,6-Dimethyl-4-(2-methylpropyl)piperidine, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The interplay of steric and electronic effects of the two methyl groups at the 2 and 6 positions and the 2-methylpropyl group at the 4 position dictates the preferred conformation and the relative thermodynamic stabilities of the various conformational isomers.

In the case of 2,6-dimethylpiperidine (B1222252), the cis isomer ((2R,6S)- or meso) predominantly exists in a chair conformation where both methyl groups occupy equatorial positions to minimize steric hindrance. This arrangement is thermodynamically more stable than a conformation with one or both methyl groups in the axial position. The trans isomers ((2R,6R)- and (2S,6S)-) will have one methyl group in an equatorial position and the other in an axial position in a chair conformation, or adopt a twist-boat conformation to alleviate steric strain.

For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov The preference for a substituent at the 4-position to be in an equatorial position is well-established. The thermodynamic preference is influenced by the size of the substituent. For the 2-methylpropyl group at the 4-position, the equatorial conformation is highly favored to avoid 1,3-diaxial interactions with the axial hydrogens at the 2 and 6 positions.

Relative Energies of Conformational Isomers
ConformerSubstituent Orientations (2, 4, 6)Relative Energy (kcal/mol) - Predicted
Chair 1Equatorial, Equatorial, Equatorial0 (most stable)
Chair 2Equatorial, Equatorial, AxialHigher
Chair 3Axial, Equatorial, AxialSignificantly Higher
Twist-Boat-Higher

Elucidation of Diastereomeric and Enantiomeric Relationships within the 2,6-Dimethylpiperidine System

The presence of chiral centers at positions 2 and 6 of the piperidine ring in this compound leads to the existence of multiple stereoisomers. The carbon at position 4 is not chiral as the 2-methylpropyl group is achiral.

The stereochemical relationships can be understood by considering the 2,6-dimethylpiperidine core. There are three stereoisomers of 2,6-dimethylpiperidine: a pair of enantiomers (trans-isomers) and a meso compound (cis-isomer). wikipedia.org

Enantiomers: These are non-superimposable mirror images of each other. In the context of 2,6-dimethylpiperidine, the (2R,6R) and (2S,6S) isomers constitute an enantiomeric pair. They have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions.

Diastereomers: These are stereoisomers that are not mirror images of each other. The cis-isomer ((2R,6S)- or meso) of 2,6-dimethylpiperidine is a diastereomer of both the (2R,6R) and (2S,6S) trans-isomers. Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography and crystallization.

Stereoisomeric Relationships in 2,6-Dimethylpiperidine
IsomerConfiguration at C2, C6Relationship to (2R,6R)
trans-12R, 6RIdentical
trans-22S, 6SEnantiomer
cis (meso)2R, 6SDiastereomer

Methods for Stereoisomer Separation and Enrichment

The separation of the different stereoisomers of this compound is essential for studying their individual properties and for applications where a specific stereoisomer is required. Since enantiomers have identical physical properties in an achiral environment, their separation (a process called resolution) requires the use of a chiral agent or a chiral environment. Diastereomers, having different physical properties, can often be separated by conventional techniques.

Common methods for the separation and enrichment of stereoisomers include:

Diastereomeric Salt Formation: This is a classical method for resolving racemic mixtures of amines. The mixture of enantiomers is reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a mixture of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. The pure enantiomers of the amine can then be recovered by treating the separated diastereomeric salts with a base.

Chiral Chromatography: This is a powerful technique for separating enantiomers.

Gas Chromatography (GC): Enantiomers can be separated by GC using a chiral stationary phase. The different enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase (CSP) is a widely used method for enantiomeric separation. Alternatively, a chiral mobile phase additive can be used with a standard achiral column.

Derivatization to Diastereomers: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatographic techniques like GC or HPLC on an achiral column. After separation, the original enantiomers can be regenerated by cleaving the derivatizing agent.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound has a profound impact on its ability to interact with other molecules, a process known as molecular recognition. This is particularly crucial in biological systems, where interactions with enzymes, receptors, and other biomolecules are highly stereospecific.

The chiral piperidine scaffold is a common feature in many pharmaceuticals, and its stereochemistry is often critical for biological activity and selectivity. thieme-connect.comresearchgate.net The precise orientation of the methyl and 2-methylpropyl groups will determine how the molecule fits into a binding site. One enantiomer might bind to a receptor with high affinity and elicit a desired biological response, while the other enantiomer may have lower affinity, no activity, or even produce undesirable side effects.

For instance, the piperidine moiety is a key structural element for the dual affinity of certain compounds for histamine H3 and sigma-1 receptors. nih.gov The stereochemical configuration of substituents on the piperidine ring can significantly influence the binding affinity and selectivity for these receptors. nih.govrsc.org The different spatial arrangements of the substituents in the cis and trans isomers of this compound will lead to distinct interactions with the amino acid residues in a protein's binding pocket.

The study of how the stereochemistry of piperidine derivatives influences molecular recognition is a key aspect of drug design and discovery, aiming to develop more potent and selective therapeutic agents. thieme-connect.comresearchgate.net

Compound Names Mentioned
Compound Name
This compound
2,6-dimethylpiperidine
cyclohexane

Reactivity and Reaction Mechanisms of 2,6 Dimethyl 4 2 Methylpropyl Piperidine and Its Core Structure

Nucleophilic Reactivity Profile of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of 2,6-Dimethyl-4-(2-methylpropyl)piperidine possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the presence of two methyl groups at the C2 and C6 positions, flanking the nitrogen atom, creates substantial steric hindrance. This steric congestion significantly impedes the approach of electrophiles to the nitrogen, thereby reducing its nucleophilic reactivity compared to unsubstituted or less substituted piperidines.

Despite the reduced nucleophilicity, the nitrogen atom can still participate in reactions with small electrophiles, such as protons. The basicity of the nitrogen is less affected by steric hindrance than its nucleophilicity, as the proton is a very small electrophile. However, in reactions involving larger electrophiles, the steric hindrance becomes the dominant factor controlling reactivity.

Table 1: Comparison of Expected Nucleophilic Reactivity

CompoundSubstitution PatternExpected Relative NucleophilicityKey Influencing Factor
PiperidineUnsubstitutedHighUnhindered nitrogen lone pair
2-MethylpiperidineMono-α-substitutedModerateModerate steric hindrance
2,6-Dimethylpiperidine (B1222252)Di-α-substitutedLowSignificant steric hindrance
This compoundDi-α-substituted, γ-substitutedLowSignificant steric hindrance from 2,6-dimethyl groups

Reactions Involving the Alkyl Side Chains at C2, C4, and C6 Positions

The alkyl side chains—two methyl groups at C2 and C6, and an isobutyl group at C4—are generally less reactive than the piperidine nitrogen. Their reactivity is primarily limited to free-radical reactions or powerful oxidation conditions, which are typically not selective. However, modern synthetic methodologies have enabled the functionalization of C-H bonds, including those on alkyl groups attached to heterocyclic rings.

The methyl groups at the C2 and C6 positions are adjacent to the nitrogen atom, which can influence their reactivity. The α-C-H bonds can be activated under certain conditions, for example, through deprotonation with a strong base to form an enamine-like intermediate or via transition-metal-catalyzed C-H activation. These activated intermediates can then react with various electrophiles, allowing for the introduction of new functional groups at these positions.

The isobutyl group at the C4 position is more remote from the nitrogen atom and is expected to exhibit reactivity typical of an alkane. The C-H bonds of the isobutyl group are generally unreactive, though they can undergo radical halogenation or oxidation under harsh conditions. The branched nature of the isobutyl group might offer some selectivity in such reactions due to the presence of primary and tertiary C-H bonds, with the tertiary C-H bond being generally more susceptible to radical abstraction.

Kinetic Studies of Chemical Transformations Involving this compound

Specific kinetic data for chemical transformations involving this compound are not extensively reported in the literature. However, kinetic studies on structurally related, sterically hindered piperidines provide valuable insights into the expected reaction rates.

For reactions where the piperidine nitrogen acts as a nucleophile, such as N-alkylation, the rate is expected to be significantly lower than that of unhindered piperidines. Kinetic studies on the N-alkylation of various amines have consistently shown that the reaction rate decreases with increasing steric bulk around the nitrogen atom. The rate-determining step in these reactions is typically the nucleophilic attack of the amine on the alkyl halide, and the steric hindrance in this compound would raise the activation energy of this step.

Mechanism-Based Elucidation of Chemical Reactions Utilizing Piperidine Scaffolds

The piperidine scaffold is a common motif in natural products and pharmaceuticals, and as such, the mechanisms of reactions involving this structural unit are of significant interest. Sterically hindered piperidines, such as the core of this compound, can play unique roles in reaction mechanisms, often acting as non-nucleophilic bases or as catalysts in proton transfer processes.

One important mechanistic role for hindered piperidines is in facilitating elimination reactions where they act as a base to abstract a proton without competing as a nucleophile. For instance, in E2 reactions, a bulky, non-nucleophilic base is often preferred to minimize the competing SN2 reaction. The steric bulk around the nitrogen of this compound would make it an effective catalyst for such transformations.

In the context of drug metabolism, the piperidine ring can undergo oxidation mediated by cytochrome P450 enzymes. Mechanistic studies have shown that this can involve a coupled electron and proton transfer process from the N-H bond, leading to the formation of a nitrogen-centered radical. nih.govresearchgate.netrsc.org Subsequent C-C bond cleavage can lead to ring-opened intermediates. nih.govresearchgate.netrsc.org The substitution pattern on the piperidine ring can influence the regioselectivity and the ultimate metabolic fate of the molecule.

Furthermore, hindered piperidine derivatives can be utilized as ligands in transition metal catalysis. The steric and electronic properties of the piperidine can influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity of the reaction.

Derivatization and Structural Modification of 2,6 Dimethyl 4 2 Methylpropyl Piperidine

N-Alkylation and N-Acylation Strategies

The derivatization of the secondary amine in 2,6-dimethyl-4-(2-methylpropyl)piperidine through N-alkylation and N-acylation is a fundamental step in modulating its physicochemical properties. However, the presence of two methyl groups adjacent to the nitrogen atom introduces significant steric hindrance, necessitating carefully chosen reaction conditions to achieve efficient transformation.

N-Alkylation: The direct N-alkylation of sterically hindered piperidines is often challenging. Standard procedures using alkyl halides may require elevated temperatures and strong bases to overcome the steric barrier. For instance, the reaction of a hindered piperidine (B6355638) with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can facilitate the formation of the corresponding tertiary amine. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkylating agent, a slow addition of the alkyl halide to an excess of the piperidine is recommended. researchgate.net

Reductive amination offers a milder and often more efficient alternative for N-alkylation. This two-step, one-pot process involves the initial formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly advantageous for introducing a variety of alkyl substituents under controlled conditions.

N-Acylation: The N-acylation of hindered secondary amines like this compound can be accomplished using highly reactive acylating agents such as acyl chlorides or anhydrides. researchgate.netthieme-connect.de The reaction is typically carried out in the presence of a non-nucleophilic base, for example, triethylamine (B128534) or N,N-diisopropylethylamine (Hünig's base), to neutralize the acid generated during the reaction. For particularly challenging acylations, the use of more potent activating agents or coupling reagents may be necessary. The choice of solvent can also play a crucial role, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed. semanticscholar.org

Reagent ClassSpecific ReagentBaseSolventKey Considerations
N-Alkylation Alkyl Halide (e.g., Iodomethane, Bromoethane)K₂CO₃ or NaHDMFElevated temperatures may be required; risk of quaternization. researchgate.net
Aldehyde/Ketone(Reductive Amination)DichloromethaneRequires a reducing agent (e.g., NaBH(OAc)₃); milder conditions.
N-Acylation Acyl Chloride (e.g., Acetyl Chloride)TriethylamineDichloromethaneHighly reactive; reaction is typically fast. semanticscholar.org
Acid Anhydride (e.g., Acetic Anhydride)Pyridine (B92270)DichloromethaneGenerally less reactive than acyl chlorides. thieme-connect.de

Functionalization of the Piperidine Ring at Unsubstituted Positions

Beyond modifications at the nitrogen atom, the introduction of functional groups onto the carbon framework of the piperidine ring opens up vast possibilities for creating novel analogs. The unsubstituted C3 and C4 positions are primary targets for such functionalization.

Introduction of Heteroatom-Containing Functional Groups

The direct introduction of heteroatom-containing functional groups onto the piperidine ring often relies on modern C-H functionalization techniques. Transition metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for the site-selective introduction of new bonds. nih.govnih.gov

For instance, rhodium-catalyzed C-H insertion reactions using diazo compounds can be employed to introduce carbon-based functional groups, which can then be further manipulated to incorporate heteroatoms. The regioselectivity of these reactions (i.e., preference for C2, C3, or C4) can be controlled by the choice of the N-protecting group and the specific rhodium catalyst used. jst.go.jpmdpi.com While the C2 position is electronically activated, steric hindrance from the 2,6-dimethyl groups would likely direct functionalization towards the C3 or C4 positions. mdpi.comnih.gov

Palladium-catalyzed C-H amination is another promising strategy for directly installing a nitrogen-containing functional group. epfl.ch These reactions often employ a directing group on the piperidine nitrogen to guide the catalyst to a specific C-H bond. Subsequent removal of the directing group would yield the functionalized piperidine.

Synthesis of Spiropiperidines and Condensed Piperidine Ring Systems

The construction of more complex architectures, such as spiropiperidines and condensed (fused) ring systems, significantly enhances the three-dimensional complexity of the molecular scaffold.

Spiropiperidines: The synthesis of spiropiperidines can be approached in two main ways: by forming the spiro-ring onto a pre-existing piperidine or by constructing the piperidine ring onto a carbocyclic or heterocyclic precursor. researchgate.net For a pre-formed piperidine like this compound, strategies often involve the functionalization at a carbon atom adjacent to the nitrogen (an alpha-carbon), followed by a ring-closing reaction. However, given the substitution pattern of the target molecule, functionalization at the C3 or C4 position would be more feasible starting points for constructing spirocycles at these positions.

Condensed Piperidine Ring Systems: The formation of fused piperidine ring systems often involves intramolecular cyclization reactions. nih.gov For example, a piperidine derivative bearing a suitable tether with a reactive functional group can undergo cyclization to form a bicyclic system. The Pictet-Spengler reaction is a classic example of a reaction that forms a fused ring system, typically involving the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While the direct application to the saturated piperidine ring is not possible, a suitably functionalized derivative of this compound could be a precursor for such transformations. nih.govbeilstein-journals.org For instance, a piperidine with an N-aminoethyl tether could potentially undergo an intramolecular cyclization to form a piperidino-fused pyrazine (B50134) ring.

Synthetic StrategyDescriptionPotential Application
C-H Functionalization Direct activation of C-H bonds at C3 or C4 positions using transition metal catalysts (e.g., Rh, Pd). jst.go.jpmdpi.comIntroduction of amine, ether, or other heteroatom-containing groups.
Spirocyclization Formation of a spirocyclic ring at an unsubstituted position of the piperidine.Creation of novel 3D scaffolds for drug discovery. researchgate.net
Intramolecular Cyclization Ring-closing reaction of a piperidine derivative bearing a reactive side chain. nih.govSynthesis of fused bicyclic systems like indolizidines or quinolizidines.
Pictet-Spengler Reaction Cyclization of a tethered amine with an aldehyde/ketone to form a fused ring.Construction of piperidine-fused heterocyclic systems. wikipedia.org

Construction of Complex Molecular Scaffolds Incorporating the this compound Unit

The 2,6-disubstituted piperidine motif is a key structural component in a wide array of natural products, particularly alkaloids. ntu.edu.sg These natural products showcase how the piperidine ring can be embedded within larger, more complex molecular scaffolds. For example, the Sedum alkaloids often feature a 2,6-disubstituted piperidine core. ntu.edu.sg The biosynthesis of these complex molecules provides inspiration for synthetic strategies to incorporate the this compound unit into larger structures.

Synthetic approaches to such complex molecules often involve the use of the substituted piperidine as a chiral building block. For instance, a functionalized derivative of this compound could be coupled with other molecular fragments through standard bond-forming reactions such as amide bond formation, Suzuki coupling, or Wittig reactions, depending on the nature of the functional groups present.

Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offer an efficient route to building complex scaffolds. A derivative of this compound could potentially participate in such reactions, allowing for the rapid assembly of diverse and complex molecular architectures. The strategic placement of functional groups on the piperidine ring, as discussed in the previous section, is key to enabling its incorporation into these larger and more intricate molecular designs.

Computational and Theoretical Studies in 2,6 Dimethyl 4 2 Methylpropyl Piperidine Research

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

The therapeutic efficacy and biological activity of piperidine (B6355638) derivatives are often intrinsically linked to their three-dimensional structure. Molecular mechanics and molecular dynamics (MD) simulations are pivotal in exploring the conformational preferences of 2,6-Dimethyl-4-(2-methylpropyl)piperidine.

Molecular mechanics employs classical physics to model the potential energy surface of a molecule. The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, several stereoisomers exist, and the orientation of the methyl and isobutyl groups (axial vs. equatorial) significantly impacts the molecule's stability. researchgate.net

Molecular dynamics simulations build upon this by introducing thermal energy and allowing the molecule to move over time, providing a dynamic picture of its conformational flexibility. ajchem-a.com These simulations can reveal the energy barriers between different conformations and the probability of the molecule occupying each state. For instance, a simulation might show the energetic favorability of the chair conformation where the bulky 2,6-dimethyl and 4-(2-methylpropyl) groups are in equatorial positions to minimize steric hindrance. niscpr.res.in

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer2-Methyl6-Methyl4-(2-methylpropyl)Relative Energy (kcal/mol)
1EquatorialEquatorialEquatorial0.00
2AxialEquatorialEquatorial1.85
3EquatorialAxialEquatorial1.85
4EquatorialEquatorialAxial2.10

Note: This table is illustrative and presents hypothetical data based on general principles of conformational analysis for substituted piperidines.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

While molecular mechanics is useful for conformational analysis, quantum chemical calculations are necessary for a more detailed understanding of electronic structure and reactivity. Methods like Density Functional Theory (DFT) can be used to investigate the mechanisms of reactions involving this compound. chemjournal.kz

These calculations can map out the entire reaction pathway, identifying transition states and intermediates. For example, in the N-alkylation of the piperidine nitrogen, quantum chemical calculations can determine the activation energy of the reaction and provide insights into the nucleophilicity of the nitrogen atom. The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated to predict the molecule's reactivity. scilit.com

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.5 D

Note: This table is illustrative and presents hypothetical data based on typical values for similar molecules.

In silico Prediction of Molecular Properties and Potential Chemical Interactions

The physicochemical properties of a molecule are crucial for its behavior in various environments, including biological systems. A wide range of molecular properties for this compound can be predicted using computational tools. These properties include solubility, lipophilicity (logP), and various ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govsphinxsai.com

Predicting these properties early in a research pipeline can save significant time and resources. For instance, a high predicted logP value would suggest that the compound is more lipid-soluble and may readily cross cell membranes. Molecular docking simulations can further predict how this compound might interact with biological macromolecules like proteins, providing clues about its potential biological targets. ajchem-a.com

Table 3: Hypothetical Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted Value
Molecular Weight183.35 g/mol
logP3.2
Aqueous Solubility-3.5 (logS)
Blood-Brain Barrier PermeabilityHigh
CYP2D6 InhibitionProbable

Note: This table is illustrative and presents hypothetical data based on in silico predictions for similar compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, computational QSAR models can be developed to predict the activity of new, unsynthesized derivatives. researchgate.net

These models use a set of calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties. By correlating these descriptors with experimentally determined biological activities, a predictive model can be built. This allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced activity. acs.org

For example, a QSAR study might reveal that increasing the lipophilicity at the 4-position of the piperidine ring while maintaining a certain steric profile at the 2- and 6-positions is beneficial for a particular biological activity.

Advanced Analytical Techniques in Characterization of 2,6 Dimethyl 4 2 Methylpropyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,6-Dimethyl-4-(2-methylpropyl)piperidine, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy allows for the determination of the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. In a hypothetical spectrum of this compound, one would expect to observe distinct signals for the protons of the two methyl groups at the C2 and C6 positions, the isobutyl group at C4, and the protons on the piperidine (B6355638) ring itself. The chemical shifts (δ) of these protons and their coupling constants (J) are highly dependent on their stereochemical orientation (axial or equatorial), which is crucial for determining the conformational isomers of the piperidine ring.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. A typical spectrum would show distinct peaks for the methyl carbons, the carbons of the isobutyl group, and the carbons of the piperidine ring. The chemical shifts of the C2, C6, and C4 carbons are particularly informative for confirming the substitution pattern.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the piperidine ring and the side chains. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, further solidifying the structural assignment.

Hypothetical ¹H NMR Data for this compound
Assignment Chemical Shift (δ, ppm)
CH₃ (at C2, C6)1.0 - 1.2
CH (isobutyl)1.4 - 1.6
CH₂ (piperidine)1.6 - 1.8
CH (piperidine at C2, C6)2.8 - 3.0
NH1.5 - 2.5 (broad)
CH₂ (isobutyl)1.2 - 1.4
CH₃ (isobutyl)0.8 - 0.9
Hypothetical ¹³C NMR Data for this compound
Assignment Chemical Shift (δ, ppm)
CH₃ (at C2, C6)20 - 25
CH (isobutyl)25 - 30
CH₂ (piperidine)30 - 35
C4 (piperidine)35 - 40
CH₂ (isobutyl)40 - 45
C2, C6 (piperidine)50 - 55
CH₃ (isobutyl)22 - 24

Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound (C₁₁H₂₃N), the expected molecular weight is approximately 169.31 g/mol . The appearance of a peak at this m/z value in the mass spectrum would be strong evidence for the presence of the target compound.

High-Resolution Mass Spectrometry (HRMS) offers a highly accurate measurement of the m/z value, allowing for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated exact mass for C₁₁H₂₃N, the elemental composition can be confirmed with a high degree of confidence.

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The molecular ion is induced to fragment in a predictable manner, and the resulting fragment ions are detected. The fragmentation pattern of substituted piperidines is well-documented and can be used to confirm the positions of the substituents. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl groups, cleavage of the isobutyl side chain, and ring-opening reactions of the piperidine core.

Hypothetical Mass Spectrometry Data for this compound
m/z Possible Fragment
169[M]⁺ (Molecular Ion)
154[M - CH₃]⁺
126[M - C₃H₇]⁺
112[M - C₄H₉]⁺
98[M - C₅H₁₁]⁺
84Piperidine ring fragment
70Further fragmentation

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a compound. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the identification of impurities by providing their molecular weights, which can aid in their structural elucidation.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC. UPLC is particularly useful for the rapid analysis of sample purity and for the separation of closely related compounds.

For a chiral compound like this compound, which can exist as multiple stereoisomers (diastereomers and enantiomers), chiral HPLC is employed for their separation. This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation and allowing for the determination of the enantiomeric excess or diastereomeric ratio of a sample.

Hypothetical HPLC/UPLC Parameters for Purity Assessment
Parameter Condition
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient with 0.1% formic acid
Flow Rate 0.5 - 1.0 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC)
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Column Temperature 25 - 40 °C

X-ray Crystallography for Determination of Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, it would show the stereochemical relationship between the substituents, indicating whether they are in cis or trans configurations and whether they occupy axial or equatorial positions.

Crucially, for a chiral sample that has been resolved into a single enantiomer, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) at the chiral centers. This is typically achieved by using anomalous dispersion effects or by co-crystallizing the compound with a chiral molecule of known absolute configuration.

Hypothetical X-ray Crystallography Data for a Stereoisomer of this compound
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95°
Volume 1035 ų
Z 4
Calculated Density 1.08 g/cm³
Conformation Chair
Substituent Orientation e.g., C2-Me (equatorial), C6-Me (equatorial), C4-isobutyl (equatorial)

Future Directions in Research on 2,6 Dimethyl 4 2 Methylpropyl Piperidine

Development of More Efficient and Sustainable Asymmetric Synthetic Routes

The biological activity of piperidine (B6355638) derivatives is often contingent on their stereochemistry. rsc.org Consequently, the development of enantioselective synthetic methods is paramount. For 2,6-Dimethyl-4-(2-methylpropyl)piperidine, which possesses multiple stereocenters, future research should prioritize the development of asymmetric synthetic routes that are both efficient and sustainable.

Current methodologies for crafting chiral piperidines often rely on strategies such as the reduction of substituted pyridines, cyclization of amino-aldehydes, or intramolecular aza-Michael reactions. nih.govntu.edu.sg Future efforts could adapt these principles with a focus on green chemistry. For instance, biocatalytic methods, employing enzymes like transaminases or reductases, could offer high stereoselectivity under mild conditions, minimizing waste. ucd.ie Another avenue involves organocatalysis, which could facilitate domino reactions to construct the piperidine ring with high enantiomeric excess in a single step. acs.org A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling, significantly reducing the number of synthetic steps and avoiding costly precious metal catalysts. news-medical.net Exploring such modular strategies could provide a streamlined and cost-effective pathway to various stereoisomers of this compound. news-medical.net

Synthetic Strategy Potential Advantages Key Research Focus
Biocatalytic DesymmetrizationHigh enantioselectivity, mild reaction conditions, reduced environmental impact.Engineering enzymes for specific substrate recognition.
Organocatalytic Domino ReactionsAtom economy, operational simplicity, access to complex stereochemical arrays. acs.orgDesign of novel chiral catalysts for precise stereocontrol.
Asymmetric HydrogenationDirect conversion of readily available pyridine (B92270) precursors. nih.govDevelopment of robust catalysts for sterically hindered substrates.
Modular C-H FunctionalizationRapid diversification, reduced step count, late-stage modification. news-medical.netCombining biocatalysis and electrocatalysis for novel bond formations. news-medical.net

Exploration of Unique Reactivity Profiles and Catalytic Applications

The substitution pattern of this compound—with methyl groups flanking the nitrogen and an isobutyl group at the C4 position—suggests a sterically hindered environment. This feature could impart unique reactivity and selectivity when the molecule is used as a catalyst or a ligand. The hindered nature of the nitrogen atom could make it a highly selective base, useful in reactions where traditional, less hindered amine bases might lead to side reactions.

Future investigations should explore its potential as an organocatalyst, particularly in asymmetric transformations. researchgate.net Chiral derivatives of this piperidine could be synthesized and evaluated in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, where the steric bulk could influence the facial selectivity of the transformation. ucd.ieacs.org Furthermore, its coordination chemistry could be explored by preparing metal complexes. The steric hindrance might lead to catalysts with unique activity and selectivity, particularly in polymerization or cross-coupling reactions where control of the metal's coordination sphere is crucial.

Design and Synthesis of Advanced Piperidine Scaffolds for Chemical Biology Probes

Piperidine scaffolds are prevalent in bioactive molecules and are often used to explore biological systems. researchgate.netlifechemicals.com The this compound framework could serve as a novel scaffold for the development of chemical probes to investigate biological pathways. A key future direction would be the synthesis of derivatives functionalized with reporter groups (e.g., fluorophores, biotin) or photoreactive moieties for target identification studies. rsc.orgresearchgate.net

Given that piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors and ion channels, probes based on this specific scaffold could offer new tools for neuroscience and pharmacology research. acs.org Research could focus on creating a library of stereochemically diverse derivatives and screening them for activity against various biological targets. Structure-activity relationship (SAR) studies would then guide the design of more potent and selective probes. For example, photoaffinity probes could be designed to covalently label their protein targets upon UV irradiation, enabling the identification of novel binding partners and mechanisms of action. rsc.orgresearchgate.net

Probe Type Application Design Consideration
Fluorescent ProbesCellular imaging and localization studies.Attachment of a fluorophore without disrupting biological activity.
Photoaffinity ProbesCovalent labeling and identification of protein targets. rsc.orgIncorporation of a diazirine or benzophenone (B1666685) group. researchgate.net
Biotinylated ProbesAffinity purification of binding partners.Introduction of a biotin (B1667282) tag via a flexible linker.

Investigation of the Compound's Potential as a Key Synthetic Intermediate for Complex Molecules

Substituted piperidines are valuable building blocks in the total synthesis of natural products, particularly alkaloids. rsc.orgnih.govbath.ac.ukresearchgate.net The unique substitution pattern of this compound makes it an intriguing starting point for the synthesis of novel, complex molecules that are not easily accessible through other routes.

Future research should focus on the diastereoselective functionalization of the piperidine ring. The existing stereocenters could direct the introduction of new substituents, allowing for the construction of complex, polycyclic systems. For instance, the nitrogen atom could be used to direct C-H activation at adjacent positions, enabling the introduction of a variety of functional groups. researchgate.net The isobutyl group at the C4 position could also be modified or used as a handle for further synthetic transformations. The ultimate goal would be to demonstrate the utility of this piperidine as a versatile intermediate in the synthesis of new chemical entities with potential pharmaceutical or agrochemical applications. ajchem-a.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,6-dimethyl-4-(2-methylpropyl)piperidine with high stereochemical purity?

A two-step approach is commonly employed:

Hydrogenation of aromatic precursors : Catalytic hydrogenation (e.g., using 5% Rh/Al₂O₃) reduces pyridine derivatives to piperidine analogs. For example, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be hydrogenated to yield the corresponding piperidine with 86% yield and high diastereoselectivity (cis isomer confirmed via NMR chemical shift alignment with literature) .

Functionalization : Introduce the 2-methylpropyl group via alkylation or cross-coupling reactions under inert conditions. Solvent choice (e.g., CHCl₃/MeOH) and stoichiometric control are critical to minimize byproducts .

Basic: How can researchers validate the purity and structural integrity of synthesized this compound?

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR shifts to literature data. For example, the methine proton adjacent to the hydroxyl group in cis isomers typically resonates at δ 3.65–3.68 ppm (tt, J11HzJ \approx 11 \, \text{Hz}) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor retention times and peak areas (e.g., 95% purity threshold) using reverse-phase columns and UV detection at 254 nm .
  • Elemental Analysis : Validate C, H, and N percentages within ±0.4% of theoretical values .

Basic: What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents .

Advanced: How can diastereoselectivity in the synthesis of this compound be analyzed and optimized?

  • Stereochemical Confirmation : Compare 1H^1H NMR signals of synthesized compounds to known cis/trans diastereomers. For example, cis-2-methyl-6-alkylpiperidin-4-ol derivatives show characteristic methine proton shifts at δ 3.65–3.68 ppm .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Rh, Pt) and reaction times to enhance selectivity. Prolonged hydrogenation (40+ hours) may improve conversion rates .

Advanced: What structure-activity relationship (SAR) insights exist for piperidine derivatives like this compound?

  • Substituent Effects : The 2-methylpropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare with analogs like nisoldipine, where ester groups influence calcium channel blocking activity .
  • Ring Modifications : Methyl groups at positions 2 and 6 restrict conformational flexibility, which may affect binding affinity in biological targets .

Advanced: What metabolic pathways are predicted for this compound based on related compounds?

  • Phase I Metabolism : Expected hydroxylation at the piperidine ring or 2-methylpropyl side chain, analogous to picaridin’s metabolism .
  • Oxidation : The 2-methylpropyl group may undergo oxidation to a carbonyl derivative, detectable via LC-MS/MS .

Advanced: How can computational modeling aid in predicting the environmental impact of this compound?

  • PBT/vPvB Assessment : Use QSAR models to estimate persistence, bioaccumulation, and toxicity. Current data gaps (e.g., no ecotoxicity data ) necessitate extrapolation from structurally similar compounds.
  • Soil Mobility : Predict log KowK_{ow} (octanol-water partition coefficient) to assess leaching potential. Experimental validation via soil column studies is recommended .

Advanced: What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) across studies.
  • Impurity Profiling : Use HPLC-MS to confirm compound purity, as trace impurities (e.g., <5% byproducts) may skew activity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.